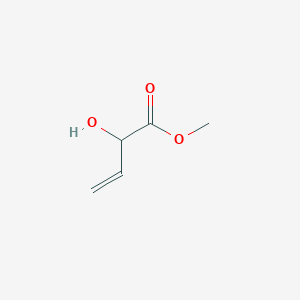

Methyl 2-hydroxybut-3-enoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-hydroxybut-3-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c1-3-4(6)5(7)8-2/h3-4,6H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBKTVPSFVUFSAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30337851 | |

| Record name | Methyl 2-hydroxy-3-butenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30337851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5837-73-0 | |

| Record name | 3-Butenoic acid, 2-hydroxy-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5837-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-hydroxy-3-butenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30337851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-hydroxybut-3-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Value of a Bifunctional Building Block

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 2-hydroxybut-3-enoate

Authored for Researchers, Scientists, and Drug Development Professionals

Methyl 2-hydroxybut-3-enoate is a highly versatile organic molecule possessing a unique combination of functional groups: a hydroxyl group, a methyl ester, and a terminal alkene.[1][2][3] This trifecta of reactivity makes it a valuable chiral building block and a strategic starting material in the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and natural products. Its ability to undergo diverse transformations—such as esterification, oxidation, epoxidation, and polymerization—allows for the efficient construction of intricate molecular architectures. This guide provides a comprehensive overview of the principal methodologies for its synthesis, detailed protocols for its characterization, and insights into the chemical principles that govern these processes.

Part 1: Strategic Synthesis Methodologies

The efficient synthesis of methyl 2-hydroxybut-3-enoate is a subject of considerable interest. The choice of synthetic route often depends on the desired scale, cost-effectiveness, and, most critically, the requirement for stereochemical control.

The Baylis-Hillman Reaction: A Classic Approach to C-C Bond Formation

The Morita-Baylis-Hillman (MBH) reaction is a cornerstone of carbon-carbon bond formation, enabling the coupling of an activated alkene with an electrophile, typically an aldehyde, under the catalysis of a nucleophilic tertiary amine or phosphine.[4][5] This reaction is particularly well-suited for synthesizing α-methylene-β-hydroxy esters like methyl 2-hydroxybut-3-enoate, offering high atom economy from readily available starting materials.[4]

Mechanism and Rationale: The reaction is initiated by the 1,4-conjugate addition of a nucleophilic catalyst, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), to an activated alkene (e.g., methyl acrylate). This forms a zwitterionic enolate intermediate, which then acts as a potent nucleophile. This enolate adds to the carbonyl carbon of an aldehyde (in this case, formaldehyde). A subsequent proton transfer and elimination of the catalyst regenerate the double bond in the desired allylic alcohol product.[5] A significant drawback of the classical MBH reaction is its often slow reaction rate, which can necessitate long reaction times or the use of specific promoters.[4]

Caption: Mechanism of the DABCO-catalyzed Baylis-Hillman reaction.

Experimental Protocol: Baylis-Hillman Synthesis

-

Reaction Setup: To a solution of methyl acrylate (1.0 eq) and formaldehyde (aqueous solution, 1.2 eq) in a suitable solvent system (e.g., a mixture of dioxane and water), add DABCO (0.2 eq).

-

Reaction Execution: Stir the mixture vigorously at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Note that reaction times can be long, often spanning 24 to 72 hours.

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure methyl 2-hydroxybut-3-enoate.

Asymmetric Synthesis: Accessing Enantiopure Compounds

For applications in drug development, achieving high enantiomeric purity is paramount. Asymmetric synthesis of methyl 2-hydroxybut-3-enoate can be approached through chiral catalysts or enzymatic methods, which offer elegant solutions for controlling stereochemistry.

Catalytic Asymmetric Baylis-Hillman Reaction: The use of chiral Lewis bases (e.g., chiral amines or phosphines) or chiral Lewis acid co-catalysts can induce enantioselectivity in the Baylis-Hillman reaction.[4] These catalysts create a chiral environment around the reacting molecules, favoring the formation of one enantiomer over the other. For instance, chiral bifunctional thiourea or quinidine-derived catalysts have been successfully employed to achieve good yields and high enantioselectivities.[6]

Caption: Asymmetric induction via a chiral catalyst.

Enzymatic Methods: The Green Chemistry Approach

Biocatalysis, particularly using lipases, presents a powerful and environmentally benign alternative for producing enantiomerically enriched compounds.[7] Lipases can be used for the kinetic resolution of racemic methyl 2-hydroxybut-3-enoate through selective hydrolysis or transesterification.[7][8]

Principle of Lipase-Catalyzed Kinetic Resolution: In a racemic mixture, one enantiomer fits the active site of the lipase more effectively than the other. This results in a significantly faster acylation (or hydrolysis) rate for the preferred enantiomer. By stopping the reaction at approximately 50% conversion, one can isolate the unreacted, enantiopure starting material and the acylated, enantiopure product.[9] Lipases like Candida antarctica lipase B (CALB), often immobilized as Novozym 435, are highly effective for these transformations.[10]

Sources

- 1. Methyl 2-hydroxybut-3-enoate | C5H8O3 | CID 545123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 2-hydroxybut-3-enoate | CymitQuimica [cymitquimica.com]

- 3. PubChemLite - Methyl 2-hydroxybut-3-enoate (C5H8O3) [pubchemlite.lcsb.uni.lu]

- 4. Baylis–Hillman reaction - Wikipedia [en.wikipedia.org]

- 5. Baylis-Hillman Reaction [organic-chemistry.org]

- 6. Asymmetric Methods for the Synthesis of Flavanones, Chromanones, and Azaflavanones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lookchem.com [lookchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Lipase-mediated flow synthesis of nature-inspired phenolic carbonates - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: Elucidating the Molecular Architecture of a Versatile Chiral Building Block

An In-depth Technical Guide to the Spectral Analysis of Methyl 2-hydroxybut-3-enoate

Methyl 2-hydroxybut-3-enoate (C₅H₈O₃, CAS No: 5837-73-0) is a bifunctional molecule of significant interest in synthetic organic chemistry.[1][2] Its structure, incorporating a hydroxyl group, an ester, and a vinyl moiety, makes it a valuable chiral precursor for the synthesis of a wide array of more complex molecules, including pharmaceuticals and natural products. The precise characterization of this molecule is paramount for its effective use, and this is achieved through a synergistic application of modern spectroscopic techniques.

This guide provides a comprehensive analysis of the spectral data for methyl 2-hydroxybut-3-enoate, offering researchers and drug development professionals a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Our approach moves beyond a simple recitation of values, focusing instead on the causal relationships between molecular structure and spectral output, thereby providing a self-validating framework for structural confirmation.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Proton and Carbon Framework

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing unparalleled insight into the connectivity and chemical environment of atoms. For methyl 2-hydroxybut-3-enoate, both ¹H and ¹³C NMR are essential for an unambiguous assignment of its structure.

¹H NMR Spectroscopy: A Proton's Perspective

Proton NMR (¹H NMR) reveals the number of distinct proton environments and their proximity to one another. The structure of methyl 2-hydroxybut-3-enoate suggests five unique proton signals: the hydroxyl proton (-OH), the methoxy protons (-OCH₃), the alpha-proton (-CH(OH)), and the three protons of the vinyl group (-CH=CH₂).

-

Sample Preparation: Dissolve approximately 5-10 mg of methyl 2-hydroxybut-3-enoate in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The use of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's peaks.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion. Standard acquisition parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

The ¹H NMR spectrum is interpreted by analyzing four key features: chemical shift (δ), integration, multiplicity (splitting), and coupling constants (J).

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| -OH | Variable (e.g., ~3.0-4.0) | Singlet (broad) | N/A | 1H |

| H-2 (-CH(OH)) | ~4.5 | Doublet of Doublets (dd) | J(H2-H3) ≈ 5-6 Hz | 1H |

| -OCH₃ | ~3.8 | Singlet (s) | N/A | 3H |

| H-3 (-CH=) | ~5.9 | Doublet of Doublets of Doublets (ddd) | J(H3-H4cis) ≈ 10-11 Hz, J(H3-H4trans) ≈ 17-18 Hz, J(H3-H2) ≈ 5-6 Hz | 1H |

| H-4 (vinyl, trans to H-3) | ~5.4 | Doublet of Doublets (dd) | J(H4trans-H3) ≈ 17-18 Hz, J(H4trans-H4cis) ≈ 1-2 Hz | 1H |

| H-4 (vinyl, cis to H-3) | ~5.3 | Doublet of Doublets (dd) | J(H4cis-H3) ≈ 10-11 Hz, J(H4cis-H4trans) ≈ 1-2 Hz | 1H |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency.

-

-OCH₃ (δ ~3.8): These three protons are chemically equivalent and not coupled to any other protons, resulting in a sharp singlet integrating to 3H. Their downfield shift is due to the deshielding effect of the adjacent electronegative oxygen atom.[3]

-

-CH(OH) (H-2, δ ~4.5): This proton is adjacent to both the hydroxyl group and the vinyl group. Its chemical shift is significantly downfield due to the deshielding effects of the attached oxygen and the ester's carbonyl group. It is split by the proton on C-3.

-

Vinyl Group (H-3, H-4): The vinyl protons exhibit a classic AMX spin system.

-

H-3 (δ ~5.9): This proton is coupled to H-2 and the two geminal protons on C-4, resulting in a complex multiplet (ddd). Vinylic protons typically resonate in the 4.5-6.5 ppm range.[3][4]

-

H-4 protons (δ ~5.3-5.4): These two protons are diastereotopic. They are coupled to H-3 with different coupling constants (trans coupling is larger than cis coupling) and to each other (geminal coupling), appearing as two distinct signals.

-

-

-OH (δ ~3.0-4.0): The hydroxyl proton signal is often broad and does not show coupling due to rapid chemical exchange with trace amounts of water or acid in the solvent. Its chemical shift is highly variable.

Caption: ¹H-¹H spin-spin coupling in methyl 2-hydroxybut-3-enoate.

¹³C NMR Spectroscopy: The Carbon Backbone

Carbon-13 NMR provides a map of the carbon skeleton. With proton decoupling, each unique carbon atom typically appears as a single sharp line.

-

Sample Preparation: The same sample prepared for ¹H NMR analysis can be used. ¹³C NMR is less sensitive, so a slightly more concentrated sample (20-50 mg) may be beneficial.

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C and its longer relaxation times, a greater number of scans is required compared to ¹H NMR.

The structure contains five distinct carbon atoms, and thus five signals are expected in the ¹³C NMR spectrum.

| Carbon Assignment | Chemical Shift (δ, ppm) | Rationale |

| C-1 (C=O) | ~172-175 | Ester carbonyl carbons are highly deshielded and appear far downfield. |

| C-2 (-CH(OH)) | ~70-72 | Carbons attached to an electronegative oxygen atom are shifted downfield. |

| C-3 (-CH=) | ~135-137 | sp² hybridized carbons of an alkene. |

| C-4 (=CH₂) | ~116-118 | Terminal sp² alkene carbon, typically more shielded than substituted sp² carbons.[5] |

| -OCH₃ | ~52-54 | sp³ carbon attached to an oxygen atom. |

Source for spectral data: PubChem.[1]

The observed chemical shifts align perfectly with established ranges for ester, alcohol, and vinyl functional groups, providing strong confirmatory evidence for the proposed carbon framework.

Part 2: Infrared (IR) Spectroscopy - Identifying Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

-

Sample Application: As methyl 2-hydroxybut-3-enoate is a liquid, a neat spectrum can be easily obtained. Place a small drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Alternative (ATR): Alternatively, use an Attenuated Total Reflectance (ATR) accessory. Place a drop of the sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum, typically over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty instrument should be recorded first and automatically subtracted from the sample spectrum.

The IR spectrum is characterized by several key absorption bands that act as fingerprints for the molecule's functional groups.[6][7]

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Interpretation |

| 3650 - 3200 (broad) | O-H stretch | Alcohol (-OH) | The broadness of this peak is a hallmark of hydrogen bonding between molecules.[6] |

| 3100 - 3000 | =C-H stretch | Alkene (Vinyl) | Stretching vibration of the hydrogens attached to the sp² carbons. |

| ~1735 (strong, sharp) | C=O stretch | Ester | This is one of the most intense and recognizable peaks in the spectrum.[6][8] |

| ~1645 | C=C stretch | Alkene (Vinyl) | Indicates the presence of the carbon-carbon double bond. |

| 1300 - 1000 (strong) | C-O stretch | Ester & Alcohol | Esters typically show two strong C-O stretching bands.[8] |

Source for spectral data: PubChem, SpectraBase.[1]

The simultaneous presence of a strong, broad O-H stretch, a very strong and sharp C=O stretch at ~1735 cm⁻¹, and C=C/C-H alkene stretches provides unequivocal evidence for the three key functional groups in the molecule.

Caption: Key functional groups and their corresponding IR absorption regions.

Part 3: Mass Spectrometry (MS) - Determining Mass and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization. For methyl 2-hydroxybut-3-enoate (Molecular Weight: 116.11 g/mol ), Electron Ionization (EI) is a common method.[1]

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS). The GC separates the analyte from any impurities before it enters the MS.

-

Ionization and Analysis: In the MS source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

The mass spectrum plots ion abundance versus m/z.

| m/z Value | Proposed Fragment | Proposed Loss | Significance |

| 116 | [C₅H₈O₃]⁺• | N/A | Molecular Ion (M⁺•) . Confirms the molecular weight. May be of low abundance. |

| 85 | [M - OCH₃]⁺ | •OCH₃ (31 Da) | Loss of the methoxy radical via cleavage adjacent to the carbonyl group. |

| 59 | [COOCH₃]⁺ | •CH(OH)CH=CH₂ | Acylium ion from cleavage of the C1-C2 bond. |

| 57 | [CH(OH)CH=CH₂]⁺• | •COOCH₃ (59 Da) | Loss of the carbomethoxy radical, a common fragmentation for esters.[9] This is often a significant peak. |

| 29 | [CHO]⁺ | - | A common fragment in oxygen-containing compounds. |

Source for spectral data: PubChem, NIST Mass Spectrometry Data Center.[1]

The fragmentation pattern is consistent with that of an unsaturated α-hydroxy ester. The loss of the ester's alkoxy group and α-cleavage are characteristic pathways that help confirm the connectivity of the functional groups.[9][10]

Sources

- 1. Methyl 2-hydroxybut-3-enoate | C5H8O3 | CID 545123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 2-hydroxybut-3-enoate | CymitQuimica [cymitquimica.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. 13C-NMR study of labeled vinyl groups in paramagnetic myoglobin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. purdue.edu [purdue.edu]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

A Senior Application Scientist's Guide to Methyl 2-hydroxybut-3-enoate (CAS 5837-73-0): Synthesis, Reactivity, and Applications

Executive Summary: Methyl 2-hydroxybut-3-enoate is a highly versatile and valuable chiral building block in modern organic synthesis. Its bifunctional nature, possessing both a secondary alcohol and a terminal olefin, allows for a diverse range of chemical transformations. This guide provides an in-depth analysis of its physicochemical properties, synthesis strategies for both racemic and enantiopure forms, key reaction classes, and practical applications in drug discovery. Detailed protocols and mechanistic insights are provided to equip researchers, chemists, and drug development professionals with the knowledge to effectively utilize this potent synthon.

Introduction and Strategic Importance

Methyl 2-hydroxybut-3-enoate, also known as methyl vinyl glycolate, is a C5 α-hydroxy ester with the chemical formula C₅H₈O₃.[1][2][3] Its strategic importance in synthetic chemistry stems from the presence of three key functional groups: a methyl ester, a stereogenic hydroxyl-bearing carbon, and a reactive vinyl group. This arrangement makes it an ideal precursor for complex molecular architectures, particularly in the synthesis of pharmaceuticals and natural products where specific stereochemistry is crucial for biological activity. Understanding its synthesis and reactivity is key to unlocking its full potential as a foundational element for creating novel chemical entities.

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of reproducible science. The identity and purity of Methyl 2-hydroxybut-3-enoate are confirmed through a combination of physical and spectroscopic data.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 5837-73-0 | [1][2] |

| Molecular Formula | C₅H₈O₃ | [1][2][3] |

| Molecular Weight | 116.12 g/mol | [1][2] |

| IUPAC Name | methyl 2-hydroxybut-3-enoate | [1][2] |

| Appearance | Liquid | [2] |

| Boiling Point | 64-68°C (at 15 mmHg) | [2] |

| InChIKey | JBKTVPSFVUFSAO-UHFFFAOYSA-N | [1][2] |

Spectroscopic Interpretation:

-

¹H NMR (CDCl₃): The proton NMR spectrum provides a clear fingerprint of the molecule. Expected signals include a doublet for the methyl ester protons (OCH₃) around 3.8 ppm, a multiplet for the carbinol proton (-CH(OH)-) near 4.5 ppm, and a complex set of multiplets for the vinyl protons (-CH=CH₂) between 5.2 and 6.0 ppm. A broad singlet for the hydroxyl proton (-OH) is also expected, with its chemical shift being concentration-dependent.[4]

-

¹³C NMR (CDCl₃): The carbon spectrum will show distinct peaks for the ester carbonyl (C=O) around 170-175 ppm, the two vinyl carbons between 115 and 140 ppm, the hydroxyl-bearing carbon near 70 ppm, and the methyl ester carbon around 52 ppm.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong, broad absorption for the O-H stretch of the alcohol (~3400 cm⁻¹), a sharp, strong absorption for the C=O stretch of the ester (~1740 cm⁻¹), and a medium absorption for the C=C stretch of the vinyl group (~1640 cm⁻¹).[1]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry will typically show the molecular ion peak (M⁺) at m/z 116, along with characteristic fragmentation patterns corresponding to the loss of functional groups like methoxy (-OCH₃) or the vinyl group.[1]

Synthesis Strategies: Accessing Racemic and Enantiopure Forms

The utility of Methyl 2-hydroxybut-3-enoate is directly tied to the ability to access it in both racemic and, more importantly, enantiomerically pure forms. The choice of synthetic route depends on the desired stereochemical outcome.

Racemic Synthesis via Grignard Reaction

A straightforward and common method to produce the racemic mixture involves the nucleophilic addition of a vinyl Grignard reagent to a glyoxylate ester.

Causality: This organometallic reaction is effective because the highly polarized carbon-magnesium bond of vinylmagnesium bromide acts as a potent carbon nucleophile, readily attacking the electrophilic carbonyl carbon of methyl glyoxylate. The subsequent acidic workup protonates the resulting alkoxide to yield the desired secondary alcohol.

Workflow Diagram: Racemic Synthesis

Caption: Workflow for racemic synthesis.

Asymmetric Synthesis via Enzymatic Kinetic Resolution

For applications in drug development, obtaining a single enantiomer is often mandatory. Enzymatic kinetic resolution is a powerful technique that exploits the stereoselectivity of enzymes, such as lipases, to differentiate between the two enantiomers of the racemic alcohol.

Causality: Lipases are highly effective catalysts for transesterification reactions. In a non-aqueous solvent, a lipase can selectively acylate one enantiomer of the alcohol at a much faster rate than the other. This difference in reaction rates allows for the separation of the fast-reacting acylated enantiomer from the slow-reacting (or unreacted) alcohol enantiomer. The choice of acyl donor (e.g., vinyl acetate) is critical, as it forms a non-reversible acyl-enzyme intermediate.

Detailed Protocol: Lipase-Catalyzed Kinetic Resolution

-

Preparation: Ensure all glassware is oven-dried. To a 250 mL round-bottom flask, add racemic Methyl 2-hydroxybut-3-enoate (1.0 eq), an appropriate organic solvent (e.g., tert-butyl methyl ether, 10 volumes), and vinyl acetate (1.5 eq) as the acyl donor.

-

Enzyme Addition: Add a commercially available lipase (e.g., Candida antarctica lipase B, ~10% w/w of the substrate).

-

Reaction: Stir the suspension at a controlled temperature (e.g., 30 °C).

-

Monitoring (Self-Validation): Monitor the reaction progress by chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). The goal is to stop the reaction at ~50% conversion to maximize the enantiomeric excess (e.e.) of both the remaining alcohol and the newly formed ester.

-

Workup: Once ~50% conversion is reached, filter off the enzyme and wash it with the solvent. Concentrate the filtrate under reduced pressure.

-

Purification: Separate the unreacted alcohol from the acylated product using standard column chromatography on silica gel. This step yields one enantiomer as the alcohol and the other as the corresponding acetate ester, which can be hydrolyzed back to the alcohol if needed.

Key Synthetic Transformations

The true power of Methyl 2-hydroxybut-3-enoate lies in its ability to serve as a versatile scaffold for a multitude of subsequent reactions.

Diagram: Synthetic Utility Map

Caption: Key reaction pathways available.

-

Diels-Alder Reaction: The electron-deficient vinyl group can act as a dienophile, reacting with dienes to form complex cyclic systems with high stereocontrol.

-

Palladium-Catalyzed Reactions: The terminal alkene is an excellent substrate for Heck or Suzuki cross-coupling reactions, enabling the formation of new carbon-carbon bonds.

-

Ozonolysis: Oxidative cleavage of the double bond provides a direct route to α-hydroxy aldehydes, which are valuable synthetic intermediates.

-

Hydroxyl Group Manipulation: The secondary alcohol can be protected with various groups (e.g., silyl ethers, benzyl ethers) to allow for selective reaction at the vinyl moiety, or it can be oxidized to the corresponding α-keto ester.

Application in Drug Discovery & Natural Product Synthesis

The enantiopure forms of Methyl 2-hydroxybut-3-enoate are instrumental in the synthesis of complex, biologically active molecules. For instance, its derivatives have been employed as key intermediates in the synthesis of various pharmaceutical agents. Asymmetric synthesis approaches using this building block are frequently reported in medicinal chemistry literature to access chiral drug candidates.[5][6]

Safety and Handling

Methyl 2-hydroxybut-3-enoate is a combustible liquid and may cause skin, eye, and respiratory irritation.[1]

-

Handling: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[7]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[8]

-

Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.[9]

-

First Aid: In case of contact, immediately flush eyes or skin with plenty of water for at least 15 minutes. If inhaled, move to fresh air. Seek immediate medical attention if symptoms persist.[7][9]

Conclusion

Methyl 2-hydroxybut-3-enoate (CAS 5837-73-0) is more than just a chemical; it is a versatile tool for synthetic innovation. Its value is rooted in its bifunctionality and, crucially, in the accessibility of its enantiopure forms. For researchers in drug discovery and process development, mastering the synthesis and reactivity of this synthon opens doors to novel molecular designs and more efficient synthetic routes to complex, high-value targets.

References

-

PubChem. (n.d.). Methyl 2-hydroxybut-3-enoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemsrc. (n.d.). methyl 2-hydroxy-3-methylbut-3-enoate. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Asymmetric synthesis of optically active methyl-2-benzamido-methyl-3-hydroxy-butyrate by robust short-chain alcohol dehydrogenases from Burkholderia gladioli. Retrieved from [Link]

-

SpectraBase. (n.d.). dl-2-Hydroxy-3-butenoic acid, methyl ester. Wiley. Retrieved from [Link]

-

Chen, X., et al. (n.d.). Asymmetric synthesis of optically active methyl-2-benzamido-methyl-3-hydroxy-butyrate by robust short-chain alcohol dehydrogenases from Burkholderia gladioli. Retrieved from [Link]

Sources

- 1. Methyl 2-hydroxybut-3-enoate | C5H8O3 | CID 545123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl DL-2-Hydroxy-3-butenoate 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 3. Methyl 2-hydroxybut-3-enoate | CymitQuimica [cymitquimica.com]

- 4. spectrabase.com [spectrabase.com]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. fishersci.dk [fishersci.dk]

- 8. fishersci.com [fishersci.com]

- 9. chemicalbook.com [chemicalbook.com]

The Versatile Synthon: A Technical Guide to Methyl 2-hydroxybut-3-enoate (Methyl Vinyl Glycolate)

For researchers, scientists, and professionals in drug development and chemical synthesis, the identification and utilization of versatile building blocks are paramount to innovation. Methyl 2-hydroxybut-3-enoate, also widely known by its common synonym Methyl Vinyl Glycolate (MVG), has emerged as a significant bio-derived platform molecule.[1][2][3] This guide provides an in-depth technical overview of MVG, including its nomenclature, physicochemical properties, synthesis from renewable resources, and its applications in key synthetic transformations, supported by detailed experimental protocols and mechanistic insights.

Nomenclature and Identification: Establishing a Common Language

Clarity in chemical communication is essential. While "Methyl 2-hydroxybut-3-enoate" is the systematic IUPAC name, this compound is frequently referred to by a variety of synonyms in scientific literature and commercial catalogs.[4] Understanding these synonyms is crucial for comprehensive literature searches and material sourcing.

Table 1: Synonyms and Identifiers for Methyl 2-hydroxybut-3-enoate

| Synonym | Identifier Type | Identifier | Source |

| Methyl Vinyl Glycolate (MVG) | Common Name | - | [1][2][3] |

| 3-Butenoic acid, 2-hydroxy-, methyl ester | CAS Index Name | 5837-73-0 | [4] |

| Methyl DL-2-Hydroxy-3-butenoate | Trivial Name | - | [4] |

| 2-hydroxy-but-3-enoic acid methyl ester | Systematic Name Variant | - | [4] |

| DL-2-Hydroxy-3-butenoic Acid Methyl Ester | Trivial Name | - | [4] |

| JBKTVPSFVUFSAO-UHFFFAOYSA-N | InChIKey | - | [4] |

| COC(=O)C(C=C)O | SMILES | - | [4] |

Physicochemical Properties: A Foundation for Application

The physical and chemical properties of a compound dictate its handling, reactivity, and suitability for various applications. MVG is a liquid at room temperature with a boiling point of 64°C at 10 mmHg.[5][6] A summary of its key physicochemical properties is presented in Table 2.

Table 2: Physicochemical Properties of Methyl 2-hydroxybut-3-enoate

| Property | Value | Source |

| Molecular Formula | C5H8O3 | [4] |

| Molecular Weight | 116.12 g/mol | [4][5] |

| Boiling Point | 64 °C (at 10 mmHg) | [5][6] |

| Density | 1.11 g/cm³ | [6] |

| Refractive Index | 1.4370-1.4420 | [6] |

| Flash Point | 64 °C | [7] |

| Physical Form | Liquid | [5][7] |

| Purity (typical) | ≥98.0% (GC) | [5] |

Synthesis from Renewable Feedstocks: A Green Chemistry Approach

A significant advantage of MVG is its accessibility from renewable biomass, positioning it as a key player in sustainable chemistry.[1][2][3] It can be produced via the zeolite-catalyzed degradation of mono- and disaccharides.[1][2] The reaction pathway is believed to proceed through a retro-aldol reaction of sugars to form tetroses, which then undergo a cascade of reactions including dehydration and esterification, catalyzed by zeolites like Sn-Beta, to yield MVG.[8]

Conceptual Workflow for MVG Synthesis from Sugars

The conversion of sugars to MVG is a multi-step process that occurs within a single catalytic system. The following diagram illustrates the conceptual workflow.

Caption: Conceptual workflow of MVG synthesis from sugars.

Detailed Experimental Protocol: Synthesis of MVG from a Tetrose (Conceptual)

While large-scale industrial processes are proprietary, a representative laboratory-scale synthesis can be conceptualized based on published research. The following protocol is a generalized procedure derived from the principles outlined in the literature.[8]

Materials:

-

Erythrose (or other suitable tetrose sugar)

-

Methanol (anhydrous)

-

Sn-Beta zeolite catalyst

-

Nitrogen gas supply

-

High-pressure autoclave reactor with stirring mechanism

Procedure:

-

Catalyst Activation: The Sn-Beta zeolite catalyst is activated by heating under a flow of dry nitrogen gas to remove any adsorbed water.

-

Reactor Charging: The autoclave reactor is charged with the activated Sn-Beta catalyst, the tetrose sugar, and anhydrous methanol. The reactor is then sealed.

-

Inerting: The reactor is purged with nitrogen gas to create an inert atmosphere.

-

Reaction: The mixture is heated to a specified temperature (e.g., 160-180°C) with constant stirring for a designated reaction time.

-

Cooling and Depressurization: After the reaction is complete, the reactor is cooled to room temperature, and any excess pressure is carefully released.

-

Product Isolation: The reaction mixture is filtered to remove the solid zeolite catalyst. The filtrate, containing MVG, unreacted starting materials, and byproducts, is then subjected to purification.

-

Purification: Purification is typically achieved through distillation under reduced pressure to isolate MVG from other components of the reaction mixture.

-

Characterization: The identity and purity of the isolated MVG are confirmed using analytical techniques such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.

Key Synthetic Transformations of Methyl Vinyl Glycolate

The synthetic utility of MVG stems from its trifunctional nature, possessing a hydroxyl group, a vinyl group, and a methyl ester. This allows for a diverse range of chemical transformations, making it a valuable precursor for various industrially relevant molecules.

Olefin Metathesis: Carbon-Carbon Bond Formation

Olefin metathesis is a powerful tool for the formation of new carbon-carbon double bonds. MVG readily participates in both homo- and cross-metathesis reactions, typically catalyzed by ruthenium-based Grubbs-type catalysts.[1]

The self-metathesis of MVG leads to the formation of dimethyl (E)-2,5-dihydroxyhex-3-enedioate, a C6-dicarboxylic acid derivative that can serve as a monomer for polyesters and polyamides.[1][9]

Table 3: Reaction Conditions for Homo-Metathesis of MVG

| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Source |

| Grubbs 1st Gen. | 5 | Dichloromethane | 40 | 10 | [1] |

| Grubbs 2nd Gen. | 1 | Dichloromethane | 40 | 85 | [1] |

| Hoveyda-Grubbs 2nd Gen. | 1 | Dichloromethane | 40 | 95 | [1] |

Materials:

-

Methyl 2-hydroxybut-3-enoate (MVG)

-

Hoveyda-Grubbs 2nd Generation Catalyst

-

Dichloromethane (anhydrous, degassed)

-

Nitrogen or Argon gas supply

-

Schlenk flask and standard glassware

Procedure:

-

Setup: A Schlenk flask equipped with a magnetic stir bar is dried under vacuum and backfilled with an inert gas (Nitrogen or Argon).

-

Reagent Addition: MVG and anhydrous, degassed dichloromethane are added to the flask via syringe.

-

Catalyst Addition: The Hoveyda-Grubbs 2nd generation catalyst is added to the stirred solution under a positive pressure of inert gas.

-

Reaction: The reaction mixture is stirred at the desired temperature (e.g., 40°C) and monitored for the precipitation of the product.

-

Workup: Upon completion, the reaction is cooled, and the precipitated product is collected by filtration, washed with cold solvent, and dried under vacuum.

MVG can undergo cross-metathesis with various terminal olefins to produce unsaturated α-hydroxy fatty acid methyl esters, which are valuable precursors for surfactants and other specialty chemicals.[1]

Caption: Cross-metathesis reaction of MVG with a terminal olefin.

4.2.[2][2]-Sigmatropic Rearrangements: Access to Adipic Acid Derivatives

The allylic alcohol functionality in MVG allows it to participate in[2][2]-sigmatropic rearrangements, such as the Johnson-Claisen rearrangement, to produce unsaturated adipic acid derivatives.[1] These products are valuable monomers for the synthesis of polymers like nylon.

The reaction of MVG with a trialkyl orthoacetate in the presence of a catalytic amount of acid leads to the formation of a γ,δ-unsaturated ester. The mechanism involves the formation of a ketene acetal intermediate, which then undergoes a[2][2]-sigmatropic shift.[3][10]

Caption: Mechanistic pathway of the Johnson-Claisen rearrangement.

Materials:

-

Methyl 2-hydroxybut-3-enoate (MVG)

-

Triethyl orthoacetate

-

Propionic acid (catalyst)

-

Distillation apparatus

Procedure:

-

Setup: A round-bottom flask is equipped with a magnetic stir bar and a distillation head.

-

Reagent Addition: MVG, triethyl orthoacetate, and a catalytic amount of propionic acid are added to the flask.

-

Reaction: The mixture is heated, and the ethanol formed during the reaction is continuously removed by distillation to drive the equilibrium towards the product.

-

Workup: After the reaction is complete, the excess orthoacetate is removed under reduced pressure. The crude product is then purified by column chromatography.

Conclusion

Methyl 2-hydroxybut-3-enoate (Methyl Vinyl Glycolate) stands out as a highly versatile and sustainable platform molecule. Its synthesis from renewable feedstocks and the diverse array of chemical transformations it can undergo make it an invaluable tool for researchers and scientists in various fields. The ability to readily access important chemical motifs such as α-hydroxy acids, dicarboxylic acids, and adipic acid derivatives from this single precursor underscores its potential to contribute to the development of greener and more efficient synthetic strategies in the chemical and pharmaceutical industries.

References

-

PubChem. Methyl 2-hydroxybut-3-enoate. National Center for Biotechnology Information. [Link]

-

Sølvhøj, A., Taarning, E., & Madsen, R. (2016). Methyl vinyl glycolate as a diverse platform molecule. Green Chemistry, 18(20), 5448-5455. [Link]

-

Royal Society of Chemistry. (2016). Methyl vinyl glycolate as a diverse platform molecule. Green Chemistry. [Link]

-

Johnson, W. S., Werthemann, L., Bartlett, W. R., Brocksom, T. J., Li, T. T., Faulkner, D. J., & Petersen, M. R. (1970). Simple stereoselective version of the Claisen rearrangement leading to trans-trisubstituted olefinic bonds. Synthesis of squalene. Journal of the American Chemical Society, 92(3), 741–743. [Link]

-

Name-Reaction.com. Johnson-Claisen rearrangement. [Link]

-

Dell'Acqua, A., Schünemann, C., Baráth, E., Tin, S., & de Vries, J. G. (2022). New bifunctional monomers from methyl vinyl glycolate. Chemical Communications, 58(93), 13091-13094. [Link]

-

Market Research Future. (2023). Methyl Vinyl Glycolate Market Research Report. [Link]

-

Dusselier, M., Wouwe, P. V., Dewaele, A., Makshina, E., & Sels, B. F. (2015). Lactic acid as a platform chemical in the biobased economy: the role of chemocatalysis. Energy & Environmental Science, 8(11), 3149-3166. [Link]

-

Sádaba, I., Taarning, E., & Christensen, C. H. (2012). Conversion of sugars to chemicals: the role of Lewis acid catalysis. Catalysis Today, 195(1), 101-109. [Link]

-

Molbase. 2-BUTENOIC ACID,2-METHYL-. [Link]

-

Dusselier, M., Geboers, J., Vantomme, A., Van de Vyver, S., & Sels, B. F. (2013). Synthesis of novel renewable polyesters and polyamides with olefin metathesis. ACS Sustainable Chemistry & Engineering, 1(6), 638-645. [Link]

-

Wikipedia. Olefin metathesis. [Link]

-

Master Organic Chemistry. Olefin Metathesis. [Link]

-

de la Torre, A., Hu, L., & Sels, B. F. (2020). Advances in catalytic routes for the production of carboxylic acids from biomass: a step forward for sustainable polymers. Green Chemistry, 22(22), 7685-7731. [Link]

Sources

- 1. synarchive.com [synarchive.com]

- 2. youtube.com [youtube.com]

- 3. jk-sci.com [jk-sci.com]

- 4. The Johnson–Claisen reaction is a variant of the Claisen reaction... | Study Prep in Pearson+ [pearson.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Advances in catalytic routes for the production of carboxylic acids from biomass: a step forward for sustainable polymers - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00177E [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. name-reaction.com [name-reaction.com]

A Technical Guide to the Stability and Storage of Methyl 2-hydroxybut-3-enoate

Introduction

Methyl 2-hydroxybut-3-enoate, a versatile bifunctional monomer, holds significant promise in the synthesis of complex polymers and as a starting material for various chemical transformations. Its structure, incorporating both a hydroxyl group and a reactive double bond, makes it a valuable building block for researchers and professionals in drug development and materials science. However, this inherent reactivity also presents challenges regarding its stability and storage. This guide provides an in-depth technical overview of the factors influencing the stability of Methyl 2-hydroxybut-3-enoate and outlines best practices for its storage and handling to ensure its integrity for research and development applications.

Physicochemical Properties

A foundational understanding of the physicochemical properties of Methyl 2-hydroxybut-3-enoate is crucial for predicting its behavior and stability.

| Property | Value | Source |

| Molecular Formula | C₅H₈O₃ | [1][2][3] |

| Molecular Weight | 116.11 g/mol | [1] |

| Appearance | Clear, colorless liquid | [4][5] |

| Boiling Point | Not definitively established | |

| Freezing Point | Not definitively established | |

| Solubility | Information not widely available, but likely soluble in common organic solvents. | |

| Synonyms | Methyl 2-hydroxy-3-butenoate, methyl vinyl glycolate | [1][3] |

Inherent Instability and Degradation Pathways

The primary stability concern for Methyl 2-hydroxybut-3-enoate, like other acrylate esters, is its propensity for spontaneous and potentially violent polymerization.[6][7] This reactivity is driven by the electron-withdrawing nature of the ester group, which activates the carbon-carbon double bond towards radical polymerization.

Spontaneous Polymerization

Uncontrolled polymerization can be initiated by several factors:

-

Heat: Elevated temperatures can generate free radicals, initiating a chain reaction. Acrylate monomer storage temperatures should generally not exceed 35°C.[5]

-

Light: UV radiation can also provide the energy to initiate polymerization.

-

Contamination: Impurities, particularly peroxides or metal ions, can act as initiators.

The polymerization of acrylate esters is a highly exothermic process, which can lead to a dangerous runaway reaction, generating significant heat and pressure inside a sealed container.[6][7]

Caption: The role of MEHQ and oxygen in inhibiting radical polymerization.

Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry, well-ventilated area. [8]Some sources suggest refrigeration (2-8°C). Avoid temperatures above 35°C. [5] | Minimizes the rate of potential polymerization and other degradation reactions. |

| Atmosphere | Store under an air headspace. Do not store under inert gas. [5][6] | Oxygen is essential for the function of MEHQ inhibitor. |

| Light | Protect from light by using amber or opaque containers. | Prevents photo-initiation of polymerization. |

| Container | Store in tightly sealed containers made of stainless steel, aluminum, or amber glass. [4][5] | Prevents contamination and exposure to light. Carbon steel is generally not recommended due to the risk of corrosion and contamination. [4][5] |

| Inventory Management | Employ a "first-in, first-out" (FIFO) inventory system. | Minimizes the risk of prolonged storage and potential inhibitor depletion. [5] |

Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat. [9][10]* Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors. [10]* Heat and Ignition Sources: Keep away from heat, sparks, open flames, and other sources of ignition. [9][8]* Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and other materials that could initiate polymerization. [8]

A Self-Validating System for Stability Assessment

For critical applications, it is advisable to establish a protocol to periodically assess the stability of stored Methyl 2-hydroxybut-3-enoate. This protocol should be designed as a self-validating system to ensure the material's integrity over time.

Experimental Protocol for Stability Monitoring

Objective: To monitor the purity and inhibitor concentration of Methyl 2-hydroxybut-3-enoate over a defined period under specified storage conditions.

Methodology:

-

Initial Characterization (Time Zero):

-

Upon receipt of a new batch, immediately aliquot a small sample for baseline analysis.

-

Purity Analysis: Use Gas Chromatography with a Flame Ionization Detector (GC-FID) to determine the initial purity of the monomer. This is a robust method for quantifying residual monomers. [11] * Inhibitor Concentration: Use High-Performance Liquid Chromatography (HPLC) with UV detection to quantify the concentration of the MEHQ inhibitor.

-

Water Content: Determine the water content using Karl Fischer titration, as water can potentially lead to hydrolysis.

-

-

Sample Storage:

-

Store the bulk of the material under the recommended conditions (e.g., 2-8°C, under air, protected from light).

-

Prepare several smaller aliquots for periodic testing to avoid repeated opening of the main container.

-

-

Periodic Testing (e.g., 1, 3, 6, and 12 months):

-

At each time point, analyze one of the aliquots using the same methods as the initial characterization.

-

Purity Analysis (GC-FID): Look for any decrease in the main peak area of Methyl 2-hydroxybut-3-enoate and the appearance of new peaks, which could indicate degradation products or oligomers.

-

Inhibitor Concentration (HPLC): Monitor the MEHQ concentration. A significant decrease could indicate that the inhibitor is being consumed and the material is at a higher risk of polymerization.

-

Visual Inspection: Note any changes in color or viscosity of the sample.

-

Data Interpretation and Actionable Insights

| Observation | Potential Implication | Recommended Action |

| >2% decrease in purity | Onset of degradation or polymerization. | Consider re-purification (if feasible) or disposal of the material. |

| Appearance of new peaks in GC-FID | Formation of degradation products or oligomers. | Attempt to identify the new species (e.g., by GC-MS) to understand the degradation pathway. |

| >10% decrease in MEHQ concentration | Increased risk of spontaneous polymerization. | Consider adding more inhibitor or using the material promptly. |

| Change in color or viscosity | Significant polymerization or degradation has occurred. | The material is likely unsuitable for use and should be disposed of safely. |

Caption: Experimental workflow for monitoring the stability of Methyl 2-hydroxybut-3-enoate.

Conclusion

Methyl 2-hydroxybut-3-enoate is a valuable chemical intermediate whose utility is intrinsically linked to its purity and stability. While its reactive nature presents challenges, these can be effectively managed through a comprehensive understanding of its degradation pathways and the implementation of rigorous storage and handling protocols. The cornerstone of maintaining its stability is the presence of an effective inhibitor system, which requires oxygen to function, and storage at controlled, cool temperatures, protected from light. For researchers and drug development professionals, implementing a self-validating stability monitoring program is a critical step in ensuring the reliability and reproducibility of their experimental outcomes.

References

- EBAM Safe Handling and Storage of Acrylic Esters - Petrochemicals Europe. [URL: https://www.petrochemistry.eu/wp-content/uploads/2021/03/EBAM-Safe-Handling-and-Storage-of-Acrylic-Esters-2019.pdf]

- Key Facts about Acrylate Monomers - Gantrade Corporation. [URL: https://www.gantrade.

- Methyl 3-hydroxy-2-methylbutanoate | 34293-67-9 - Biosynth. [URL: https://www.biosynth.

- Methyl acrylate - Chemicals - BASF. [URL: https://assets.basf.

- Safe Handling and Storage of Acrylate Esters - Basic Acrylic Monomer Manufacturers (BAMM). [URL: https://static1.squarespace.

- Methyl 2-hydroxybut-3-enoate | C5H8O3 | CID 545123 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/545123]

- Methyl 2-hydroxy-3-methylbutanoate - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/752119]

- METHYL ACRYLATE - STABILIZED - Synthomer. [URL: https://www.synthomer.

- SAFETY DATA SHEET - Fisher Scientific (3-Hydroxy-3-methyl-2-butanone oxime). [URL: https://www.fishersci.com/sds?productName=AC389020050&productDescription=3-HYDROXY-3-METHYL-2-BUTANONE+OXIME+9&vendorId=VN00032119&countryCode=US&language=en]

- Safety Data Sheet - Angene Chemical. [URL: https://www.angenechemical.com/msds/83783-82-8.pdf]

- Methyl 2-hydroxybut-3-enoate | 5837-73-0 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/apolloscientific/apoh11a9e46f]

- SAFETY DATA SHEET - Fisher Scientific (Methyl (R)-(-)-3-hydroxybutyrate). [URL: https://www.fishersci.com/sds?productName=AC294320050&productDescription=METHYL+%28R%29-%28-%29-3-HYDROXYBUTYRATE%2C&vendorId=VN00032119&countryCode=US&language=en]

- methyl 2-hydroxybut-3-enoate|5837-73-0 - MOLBASE Encyclopedia. [URL: https://www.molbase.

- Chemical Safety Data Sheet MSDS / SDS - METHYL 3-HYDROXY-2-METHYLENEBUTYRATE - ChemicalBook. [URL: https://www.chemicalbook.com/ShowMSDSByCAS_EN.aspx?casno=18020-65-0]

- Methyl 2-hydroxybut-3-enoate (C5H8O3) - PubChemLite. [URL: https://pubchemlite.

- Methyl 2-hydroxybut-3-enoate - CymitQuimica. [URL: https://www.cymitquimica.

- Residual Monomer Testing - SGS PSI - Polymer Solutions. [URL: https://www.polymersolutions.com/testing/analytical-testing/residual-monomer-testing/]

Sources

- 1. Methyl 2-hydroxybut-3-enoate | C5H8O3 | CID 545123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - Methyl 2-hydroxybut-3-enoate (C5H8O3) [pubchemlite.lcsb.uni.lu]

- 3. Methyl 2-hydroxybut-3-enoate | CymitQuimica [cymitquimica.com]

- 4. chemicals.basf.com [chemicals.basf.com]

- 5. synthomer.com [synthomer.com]

- 6. gantrade.com [gantrade.com]

- 7. static1.squarespace.com [static1.squarespace.com]

- 8. fishersci.com [fishersci.com]

- 9. petrochemistry.eu [petrochemistry.eu]

- 10. angenechemical.com [angenechemical.com]

- 11. polymersolutions.com [polymersolutions.com]

Introduction: The Significance of Chirality in Methyl 2-hydroxybut-3-enoate

An In-depth Technical Guide to Racemic vs. Enantiomerically Pure Methyl 2-hydroxybut-3-enoate: Synthesis, Characterization, and Applications

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry with profound implications in the pharmaceutical and agrochemical industries.[1] Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit markedly different biological activities, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or even cause adverse effects.[1] Methyl 2-hydroxybut-3-enoate is a chiral α-hydroxy ester that serves as a versatile building block in organic synthesis.[2][3] Its structure, containing both a hydroxyl and an ester functional group, as well as a vinyl group, makes it a valuable precursor for the synthesis of a wide range of more complex molecules, including active pharmaceutical ingredients (APIs).[2][3]

This guide provides a comprehensive technical overview of racemic and enantiomerically pure methyl 2-hydroxybut-3-enoate, designed for researchers, scientists, and drug development professionals. It will delve into the synthesis of both the racemic mixture and the individual enantiomers, the analytical techniques used to differentiate them, and their respective applications, with a focus on providing practical, field-proven insights.

Synthesis of Methyl 2-hydroxybut-3-enoate

The approach to synthesizing methyl 2-hydroxybut-3-enoate largely depends on whether the racemic mixture or an enantiomerically pure form is desired.

Racemic Synthesis: A Straightforward Approach

The racemic form of methyl 2-hydroxybut-3-enoate can be prepared through standard organic synthesis methods. A common route involves the reduction of the corresponding keto ester, methyl 2-oxobut-3-enoate, using a non-chiral reducing agent such as sodium borohydride. This method is efficient for producing the racemic mixture in large quantities.

Enantioselective Synthesis: Accessing Chiral Purity

Achieving high enantiomeric purity requires more sophisticated strategies that can selectively produce one enantiomer over the other.

2.2.1 Asymmetric Reduction using Chiral Catalysts

The enantioselective reduction of methyl 2-oxobut-3-enoate can be achieved using a chiral catalyst. The Noyori asymmetric hydrogenation, for example, utilizes a ruthenium catalyst with a chiral BINAP ligand to achieve high yields and enantioselectivities in the reduction of β-keto esters.[4] This method is highly effective for producing enantiomerically enriched α-hydroxy esters.

2.2.2 Biocatalytic Approaches: The Role of Enzymes

Enzymes, particularly reductases from various microorganisms, offer a green and highly selective alternative for asymmetric synthesis.[5][6] Fungi and bacteria have been shown to reduce keto esters to their corresponding hydroxy esters with high diastereoselectivity and enantioselectivity.[5][6] For instance, certain strains of Penicillium and Chlorella have been successfully used for the asymmetric reduction of similar keto esters.[5][6]

Chiral Resolution: Separating Enantiomers from the Racemate

An alternative to asymmetric synthesis is the resolution of a racemic mixture. Enzymatic kinetic resolution is a widely used technique that leverages the stereoselectivity of enzymes, often lipases, to preferentially react with one enantiomer in the racemic mixture.[7][8]

2.3.1 Principles of Kinetic Resolution

In a lipase-catalyzed kinetic resolution, the racemic methyl 2-hydroxybut-3-enoate is subjected to transesterification or hydrolysis. The enzyme will selectively acylate or hydrolyze one enantiomer at a much faster rate than the other, leading to a mixture of the unreacted, enantiomerically enriched alcohol and the acylated or hydrolyzed product of the other enantiomer.[7][8] These can then be separated by standard chromatographic techniques.

Analytical Characterization: Distinguishing Racemate from Enantiomers

Several analytical techniques are employed to determine the enantiomeric purity of a sample of methyl 2-hydroxybut-3-enoate.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for separating and quantifying enantiomers.[1][9] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[1][9] Polysaccharide-based CSPs are particularly effective for resolving a wide range of chiral compounds.[9]

Polarimetry

Polarimetry measures the rotation of plane-polarized light as it passes through a solution of a chiral compound.[10][11] Each enantiomer will rotate the light to an equal but opposite degree. The observed rotation can be used to calculate the specific rotation and the enantiomeric excess (% ee) of a sample.[12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While standard NMR spectroscopy cannot distinguish between enantiomers, the use of chiral shift reagents can enable their differentiation.[14][15] These reagents, typically lanthanide complexes, form diastereomeric complexes with the enantiomers, resulting in different chemical shifts in the NMR spectrum.[16][17] This allows for the determination of enantiomeric purity by integrating the corresponding signals.[16][17]

Data Summary Table: Comparative Analytical Data

| Analytical Technique | Racemic Mixture | Enantiomerically Pure Sample |

| Chiral HPLC | Two peaks of equal area | A single peak |

| Polarimetry | No optical rotation | A specific optical rotation ([α]) |

| NMR with Chiral Shift Reagent | Two sets of signals of equal intensity | A single set of signals |

Applications in Synthesis and Drug Development

Both racemic and enantiomerically pure forms of methyl 2-hydroxybut-3-enoate have their utility in chemical synthesis.

The Racemate as a Starting Material

The racemic mixture can be a cost-effective starting material for syntheses where the chirality at the 2-position is not critical for the final product or where a subsequent resolution step is planned.

Enantiomerically Pure Methyl 2-hydroxybut-3-enoate as a Versatile Chiral Precursor

The enantiomerically pure forms of methyl 2-hydroxybut-3-enoate are highly valuable as chiral building blocks for the synthesis of complex, stereochemically defined molecules. They are particularly important in the pharmaceutical industry for the synthesis of enantiomerically pure drugs, where the stereochemistry is crucial for efficacy and safety.[2][3]

Experimental Protocols

Protocol 1: Lipase-Catalyzed Kinetic Resolution of Racemic Methyl 2-hydroxybut-3-enoate

This protocol describes a typical procedure for the enzymatic kinetic resolution of racemic methyl 2-hydroxybut-3-enoate using a lipase.

Materials:

-

Racemic methyl 2-hydroxybut-3-enoate

-

Immobilized Lipase (e.g., Novozym 435, Candida antarctica lipase B)

-

Acyl donor (e.g., vinyl acetate)

-

Organic solvent (e.g., tert-butyl methyl ether)

-

Standard laboratory glassware and magnetic stirrer

-

Analytical equipment for monitoring the reaction (Chiral HPLC)

Procedure:

-

Dissolve racemic methyl 2-hydroxybut-3-enoate (1 equivalent) in tert-butyl methyl ether.

-

Add the acyl donor, vinyl acetate (0.5 equivalents), to the solution.

-

Add the immobilized lipase (e.g., 20 mg/mmol of substrate).

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by chiral HPLC to determine the conversion and enantiomeric excess of the remaining alcohol and the formed ester.

-

Once the desired conversion (ideally around 50%) is reached, filter off the enzyme.

-

Remove the solvent under reduced pressure.

-

Separate the unreacted (S)-methyl 2-hydroxybut-3-enoate from the acylated (R)-enantiomer using column chromatography.

Protocol 2: Chiral HPLC Analysis of Methyl 2-hydroxybut-3-enoate

This protocol outlines a general method for the chiral separation of methyl 2-hydroxybut-3-enoate enantiomers.[9]

Instrumentation and Columns:

-

HPLC system with a UV detector.[9]

-

Chiral stationary phase column (e.g., a polysaccharide-based column like Chiralpak).[9]

Mobile Phase:

-

A mixture of n-hexane and isopropanol is commonly used. The exact ratio should be optimized for the specific column and compound.[9]

Procedure:

-

Prepare a standard solution of the racemic methyl 2-hydroxybut-3-enoate in the mobile phase.

-

Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.[9]

-

Inject the standard solution onto the column.

-

Monitor the elution of the enantiomers using the UV detector.

-

The two enantiomers should elute as separate peaks. The peak areas can be used to determine the enantiomeric ratio and calculate the enantiomeric excess (% ee).

Visualizations

Diagram 1: Synthesis and Resolution Workflow

Caption: Workflow from synthesis to analysis and application of methyl 2-hydroxybut-3-enoate.

Diagram 2: Decision Logic for Synthesis Strategy

Caption: Decision tree for selecting a synthetic strategy for methyl 2-hydroxybut-3-enoate.

Conclusion: Strategic Choices in Utilizing Methyl 2-hydroxybut-3-enoate

The choice between using racemic or enantiomerically pure methyl 2-hydroxybut-3-enoate is a critical decision in the design of a synthetic route. While the racemic mixture is more readily accessible, the use of enantiomerically pure starting materials is often essential in drug development to ensure the desired pharmacological activity and to avoid potential off-target effects. The methods outlined in this guide, from asymmetric synthesis and enzymatic resolution to robust analytical characterization, provide the necessary tools for researchers and scientists to make informed decisions and to effectively utilize this valuable chiral building block in their research and development endeavors.

References

- BenchChem. (n.d.). Application Note: Chiral Separation of 2-Hydroxy-3-Methylbutanoic Acid Enantiomers by HPLC.

- Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Andrew G Myers Research Group.

- GSI Repository. (n.d.). Absolute optical chiral analysis using cavity-enhanced polarimetry.

- Lodevico, R. G., Bobbitt, D. R., & Edkins, T. J. (1997). Determination of enantiomeric excess using a chiral selective separation mode and polarimetric detection. Talanta, 44(8), 1353-1363.

- ResearchGate. (n.d.). Synthesis of (R,E)‐methyl 2‐hydroxy‐2‐[(S)‐2‐oxocyclohexyl].

- PubMed. (2000). Asymmetric reduction of ethyl 2-methyl e-oxobutanoate by fungi. Bioscience, Biotechnology, and Biochemistry, 64(1), 194-197.

- (n.d.). Determination of enantiomeric excess.

- PubMed. (1999). Asymmetric reduction of ethyl 2-methyl 3-oxobutanoate by Chlorella. Bioscience, Biotechnology, and Biochemistry, 63(3), 598-601.

- TU Delft Research Portal. (n.d.). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterif.

- YouTube. (2021). CHM 251 Stereochemistry Part 11: Calculating Specific Rotation & Enantiomeric Excess.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of Methyl 2-Hydroxyisobutyrate in Modern Chemical Synthesis.

- (n.d.). 3.1. Determination of Enantiomeric Purity by Direct Methods.

- BenchChem. (n.d.). Application Note: Chiral Separation of 2-Hydroxy-2-methylbutanoic Acid Enantiomers by High-Performance Liquid Chromatography (HPLC).

- Pàmies, O., & Bäckvall, J. E. (2002). Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones. The Journal of Organic Chemistry, 67(4), 1261-1265.

- ResearchGate. (n.d.). Spectroscopic Analysis: NMR and Shift Reagents.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of 2-Methylbut-3-enoic Acid in Modern Pharmaceutical Synthesis.

- Chemistry LibreTexts. (2024). 23.1: NMR Shift Reagents.

- PubMed. (1982). Determination of the enantiomeric purity of mevalonolactone via NMR using a chiral lanthanide shift reagent. Journal of Lipid Research, 23(4), 645-652.

- Wilson, W. K., Scallen, T. J., & Morrow, C. U. (1982). Determination of the enantiomeric purity of mevalonolactone via NMR using a chiral lanthanide shift reagent. Journal of Lipid Research, 23(4), 645-652.

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. Asymmetric reduction of ethyl 2-methyl e-oxobutanoate by fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Asymmetric reduction of ethyl 2-methyl 3-oxobutanoate by Chlorella - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. research.tudelft.nl [research.tudelft.nl]

- 8. Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. repository.gsi.de [repository.gsi.de]

- 11. Determination of enantiomeric excess using a chiral selective separation mode and polarimetric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. Thieme E-Books & E-Journals [thieme-connect.de]

- 14. researchgate.net [researchgate.net]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Determination of the enantiomeric purity of mevalonolactone via NMR using a chiral lanthanide shift reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. [PDF] Determination of the enantiomeric purity of mevalonolactone via NMR using a chiral lanthanide shift reagent. | Semantic Scholar [semanticscholar.org]

Methyl 2-hydroxybut-3-enoate: A Comprehensive Guide to Molecular Structure and Conformation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-hydroxybut-3-enoate is a versatile chiral building block in organic synthesis, notable for its dense arrangement of functional groups including a stereocenter, an allylic alcohol, and a methyl ester. The molecule's reactivity and the stereochemical outcomes of its transformations are intrinsically linked to its three-dimensional structure and conformational preferences. This technical guide provides a detailed exploration of the molecular architecture of methyl 2-hydroxybut-3-enoate. We will synthesize foundational structural data with principles of conformational analysis, supported by spectroscopic evidence and the application of computational chemistry, to offer a robust resource for professionals in synthetic chemistry and drug discovery.

Core Molecular Structure

Methyl 2-hydroxybut-3-enoate is a chiral organic compound with the molecular formula C₅H₈O₃ and a molecular weight of approximately 116.11 g/mol .[1] Its systematic IUPAC name is methyl 2-hydroxybut-3-enoate.[1] The molecule's structure is characterized by a four-carbon chain with several key features that are critical to its chemical utility.

Key Structural Features:

-

Stereocenter: The carbon at the C2 position is a chiral center, as it is bonded to four different groups: a hydroxyl (-OH) group, a hydrogen (-H) atom, a methyl ester (-COOCH₃) group, and a vinyl (-CH=CH₂) group. This gives rise to two possible enantiomers, (R)- and (S)-methyl 2-hydroxybut-3-enoate.

-

Allylic Alcohol System: The hydroxyl group at C2 is positioned adjacent to the C3-C4 carbon-carbon double bond, forming an allylic alcohol moiety. This arrangement is fundamental to its participation in stereoselective reactions, such as catalytic asymmetric allylic alkylations.

-

Methyl Ester Group: This functional group serves as a versatile handle for synthetic transformations, including hydrolysis, amidation, or reduction.

-

Vinyl Group: The terminal alkene is a site for a wide range of chemical reactions, including additions, oxidations, and metathesis.

The fundamental connectivity of the atoms can be represented by its SMILES notation: COC(=O)C(C=C)O.[1][2]

Caption: 2D representation of Methyl 2-hydroxybut-3-enoate (* denotes chiral center).

Conformational Isomerism

The overall shape and reactivity of methyl 2-hydroxybut-3-enoate are dictated by the rotation around its single bonds, primarily the C2-C3 bond. This rotation gives rise to different conformers, each with a distinct spatial arrangement and potential energy. The stability of these conformers is governed by a balance of steric repulsion between bulky groups and stabilizing electronic interactions, such as intramolecular hydrogen bonding.

Analysis of the C2-C3 Bond Rotation:

The key dihedral angle to consider is that between the substituents on the C2 (chiral) carbon and the C3 (vinyl) carbon. The most stable conformers will adopt a staggered arrangement to minimize torsional strain. The primary energetic considerations are:

-

Steric Hindrance: Conformations that place the largest groups—the methyl ester and the vinyl group—far apart (i.e., in an anti-periplanar arrangement) are generally favored to reduce van der Waals repulsion.

-

Intramolecular Hydrogen Bonding: A significant stabilizing factor can be the formation of a hydrogen bond between the hydrogen of the hydroxyl group and one of the oxygen atoms of the ester group. This creates a pseudo-cyclic structure that locks the molecule into a specific conformation. The presence and strength of this bond are highly dependent on the solvent environment.

Caption: Factors influencing the conformational equilibrium of the molecule.

Experimental and Computational Elucidation

A definitive understanding of the conformational landscape requires a synergistic approach, combining experimental spectroscopic data with theoretical computational models.

Experimental Protocols: Spectroscopic Characterization

Spectroscopic techniques provide experimental evidence of the molecule's structure and, indirectly, its preferred conformation in solution. Public databases confirm the availability of various spectra for this compound.[1][3]

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of methyl 2-hydroxybut-3-enoate in 0.6 mL of a deuterated solvent (e.g., CDCl₃ for non-polar environments, DMSO-d₆ for polar environments) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire a proton NMR spectrum. Pay close attention to the vicinal coupling constant (³JH2,H3) between the proton on C2 and the proton on C3. The magnitude of this coupling constant can be correlated to the H2-C2-C3-H3 dihedral angle via the Karplus equation, providing insight into the dominant solution-phase conformation.

-

¹³C NMR Acquisition: Acquire a carbon spectrum to confirm the presence of all five unique carbon atoms and their chemical environments.

-

2D NMR (COSY, NOESY): If conformational ambiguity remains, acquire a NOESY spectrum. Through-space correlations (Nuclear Overhauser Effects) between specific protons can provide direct evidence of their spatial proximity, confirming a particular folded or extended conformation.

Protocol 2: Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare the sample as a thin film on a salt plate (NaCl or KBr) or as a dilute solution in a non-polar solvent (e.g., CCl₄).

-

Data Acquisition: Acquire the IR spectrum, typically from 4000 to 400 cm⁻¹.

-

Analysis: The O-H stretching region (~3200-3600 cm⁻¹) is of primary interest. A sharp, intense band around 3500-3600 cm⁻¹ indicates a "free" hydroxyl group. A broad, red-shifted band appearing at a lower frequency (~3400 cm⁻¹) is strong evidence for an intramolecularly hydrogen-bonded hydroxyl group, which is indicative of a specific conformer population.

Table 1: Key Spectroscopic Data for Structural Confirmation

| Technique | Feature of Interest | Implication | Reference |

| ¹H NMR | ³JH2,H3 coupling constant | H-C-C-H dihedral angle (Karplus Eq.) | [3] |

| ¹³C NMR | Number and chemical shifts of signals | Confirms carbon backbone and functional groups | [1] |

| IR Spec. | O-H stretching frequency (νO-H) | Presence/absence of intramolecular H-bonding | [1][3] |

| Mass Spec. | Molecular ion peak (m/z) | Confirms molecular formula and weight | [1] |

Computational Modeling Workflow

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for mapping the potential energy surface of a molecule and predicting the relative stabilities of its conformers.

-

Initial Structure Generation: Build the 3D structure of methyl 2-hydroxybut-3-enoate.

-

Conformational Search: Perform a systematic or stochastic search by rotating the C2-C3 bond in discrete increments (e.g., 30°) to generate a library of possible starting conformers.

-

Geometry Optimization: Optimize the geometry of each conformer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)). This allows each structure to relax to its nearest local energy minimum.

-

Frequency Calculation: Perform frequency calculations on each optimized conformer to confirm it is a true minimum (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).

-

Energy Comparison: Compare the relative Gibbs free energies of the conformers to predict their Boltzmann population distribution at a given temperature. The conformer with the lowest free energy is the predicted global minimum.

-

Solvent Modeling (Optional but Recommended): Repeat calculations using a continuum solvation model (e.g., PCM) to simulate the solvent environment and assess its impact on conformational preference, particularly on the stability of the intramolecular hydrogen bond.

Synthesis and Reactivity Implications

The conformational preferences of methyl 2-hydroxybut-3-enoate are not merely a structural curiosity; they have profound implications for its synthesis and reactivity.

-

Asymmetric Synthesis: Enantiomerically pure methyl 2-hydroxybut-3-enoate is often synthesized via asymmetric reduction of the corresponding ketone or through enzymatic resolution. The efficiency of these processes can be influenced by the substrate's preferred conformation.

-